7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-[4-(2-ethoxyacetyl)piperazine-1-carbonyl]-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5/c1-2-35-18-23(32)29-10-12-30(13-11-29)25(33)21-16-28(15-20-9-6-14-36-20)17-22-24(21)27-31(26(22)34)19-7-4-3-5-8-19/h3-5,7-8,16-17,20H,2,6,9-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLOXKYAODDRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one , with CAS number 1040647-47-9 , is a novel pyrazolo[4,3-c]pyridine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 451.5 g/mol . The structure includes a pyrazolo[4,3-c]pyridine core, which is known for various biological activities. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.
| Property | Value |
|---|---|
| CAS Number | 1040647-47-9 |
| Molecular Formula | C24H29N5O4 |
| Molecular Weight | 451.5 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
Research indicates that compounds similar to this compound exhibit interactions with various neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions may contribute to the compound's potential as an antidepressant or anxiolytic agent.
Pharmacological Studies
- Dopamine Receptor Affinity : Preliminary studies have shown that derivatives of the piperazine class can exhibit high affinity for dopamine D2 and D3 receptors. Such compounds have been evaluated using radiolabeled binding assays, revealing selectivity that could be beneficial in treating disorders like schizophrenia and Parkinson's disease .
- Serotonin Reuptake Inhibition : The compound has also been investigated for its ability to inhibit serotonin reuptake, which is a common mechanism in antidepressants. This action may enhance serotonergic neurotransmission, potentially alleviating symptoms of depression .
- In Vitro Studies : In vitro assays have demonstrated that related compounds possess significant agonist activity at dopamine receptors, indicating their potential therapeutic roles in neuropsychiatric conditions .
Case Studies
A study published in 2018 synthesized and characterized several functionalized pyrazolo[4,3-c]pyridines, including derivatives similar to our compound of interest. These studies highlighted their effectiveness in promoting neuronal survival and inhibiting apoptosis in cultured neuronal cells .
Another investigation focused on the pharmacological characterization of compounds with piperazine links, demonstrating their ability to modulate receptor activity effectively and suggesting their utility in treating metabolic disorders .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that pyrazolo compounds exhibit antimicrobial activity. For instance, derivatives of pyrazole have been studied for their ability to inhibit bacterial growth and combat infections. The incorporation of the piperazine moiety may enhance the efficacy of this compound against various pathogens due to its ability to interact with microbial enzymes or receptors .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests it may exhibit cytotoxic effects on cancer cells. Studies on related pyrazolo compounds have shown promise in targeting cancer cell proliferation pathways. The piperazine ring is often associated with improved selectivity and reduced toxicity in anticancer drug design .
Synthesis and Derivatives
The synthesis of 7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves several steps, including the formation of the piperazine and pyrazole rings. The methodology employed can influence the yield and purity of the final product. Various synthetic routes have been explored to optimize the production of this compound and its derivatives for further biological evaluation.
Study on Antimicrobial Activity
In a recent study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that modifications to the piperazine substituent significantly impacted the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. This highlights the importance of structural variations in enhancing biological activity .
Anticancer Evaluation
Another study focused on the anticancer potential of related compounds demonstrated that specific substitutions on the pyrazole core led to pronounced cytotoxic effects in various cancer cell lines. The study utilized molecular docking simulations to predict binding affinities with target proteins involved in cancer progression, suggesting that similar approaches could be applied to evaluate this compound .
Chemical Reactions Analysis
Reactivity of the Piperazine-Carbonyl Moiety
The piperazine ring and its 2-ethoxyacetyl substituent are key reactive sites:
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Acylation/Deacylation : The secondary amine on piperazine can undergo acylation with acyl chlorides or anhydrides under mild conditions (e.g., DMF, 0–25°C), forming tertiary amides . Conversely, the 2-ethoxyacetyl group is susceptible to hydrolysis under basic conditions (e.g., NaOH/H₂O, reflux), yielding a carboxylic acid derivative .
-
Alkylation : Piperazine’s nitrogen atoms can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of bases like DBU, forming quaternary ammonium salts .
Pyrazolo[4,3-c]pyridin-3(5H)-one Core Reactivity
The fused pyrazole-pyridinone system participates in:
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Electrophilic Aromatic Substitution (EAS) : The electron-rich pyridinone ring undergoes nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) at the para position relative to the carbonyl group .
-
Nucleophilic Attack : The lactam carbonyl is reactive toward Grignard reagents (e.g., MeMgBr), leading to ring-opening or ketone formation .
| Reaction Type | Conditions | Product Example | Reference |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 1h | 4-Nitro-pyrazolo[4,3-c]pyridinone | |
| Grignard addition | MeMgBr, THF, −78°C, 2h | Tertiary alcohol derivative |
Tetrahydrofuran (THF) Methyl Group Transformations
The (tetrahydrofuran-2-yl)methyl substituent shows:
-
Oxidation : Catalyzed by RuO₄ or KMnO₄, the THF ring oxidizes to γ-butyrolactone .
-
Ring-Opening : Acidic conditions (HCl/MeOH, reflux) cleave the THF ring, yielding a diol intermediate .
| Reaction Type | Conditions | Product Example | Reference |
|---|---|---|---|
| THF oxidation | RuO₄, H₂O/acetone, 25°C, 6h | γ-Butyrolactone derivative | |
| Acidic ring-opening | 6M HCl, MeOH, reflux, 3h | 1,4-Diol intermediate |
Cross-Coupling Reactions
The phenyl group at position 2 enables:
-
Suzuki-Miyaura Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C), yielding biaryl derivatives .
-
Buchwald-Hartwig Amination : With primary amines (Pd₂(dba)₃, Xantphos, NaOtBu), forming aryl amines .
Stability Under Physiological Conditions
-
pH-Dependent Degradation : The lactam bond hydrolyzes slowly in acidic media (pH < 4, 37°C), forming a pyridinone-carboxylic acid .
-
Metabolic Pathways : CYP3A4-mediated oxidation of the THF methyl group generates hydroxylated metabolites .
Synthetic Optimization Challenges
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound belongs to a class of pyrazolo-pyridinones and pyrazolo-pyrimidinones, which are frequently explored for their kinase inhibitory or antimicrobial activities. Below is a comparative analysis with structurally and functionally related compounds:
Key Observations
Core Structure Influence: Pyrazolo[4,3-c]pyridinones (target compound) and pyrazolo[4,3-d]pyrimidinones (e.g., PDE5 inhibitor in ) exhibit distinct activity profiles due to differences in ring size and substitution patterns. The pyridinone core may favor kinase interactions, while pyrimidinones are more common in PDE inhibitors.
Piperazine Modifications :
- The 4-(2-ethoxyacetyl)piperazine substituent in the target compound contrasts with sulfonamide-linked piperazines (e.g., ) or unsubstituted piperidines (e.g., ). Ethoxyacetyl groups may reduce metabolic oxidation compared to sulfonyl groups, extending half-life .
Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., sulfonyl in ) show higher enzymatic inhibition potency, while bulky substituents (e.g., tetrahydrofuran-methyl in the target compound) may improve selectivity by occupying hydrophobic pockets . Antimicrobial activity in pyrazolo-pyrimidino-pyridines (e.g., ) is absent in the target compound’s structural class, suggesting divergent therapeutic applications.
Preparation Methods
Dienamine Condensation Route
Adapting protocols from pyrazolo[4,3-c]pyridine sulfonamide syntheses, the core is constructed via condensation of dimethyl acetonedicarboxylate-derived dienamine (2) with substituted hydrazines:
Procedure :
- Reflux dienamine (2) (1.0 eq) and phenylhydrazine (1.2 eq) in anhydrous methanol (0.1 M) under N₂ for 1 h.
- Cool to 0°C, collect precipitate via vacuum filtration.
- Wash with cold methanol (3 × 5 mL/g) and dry under high vacuum.
Yield : 72–88% (similar to literature reports for related systems).
Critical Parameters :
- Solvent polarity (methanol optimal for precipitation)
- Strict anhydrous conditions to prevent hydrolysis
- Stoichiometric control to minimize N1 vs N2 regioisomers
Functionalization at C5: Tetrahydrofuran-2-ylmethyl Installation
Mitsunobu Alkylation
The sterically hindered C5 position requires Mitsunobu conditions for efficient substitution:
Reagents :
- Pyrazolo[4,3-c]pyridin-3-one intermediate (3)
- Tetrahydrofurfuryl alcohol (1.5 eq)
- DIAD (1.3 eq), PPh₃ (1.3 eq) in anhydrous THF
Procedure :
- Charge (3) (1.0 eq), tetrahydrofurfuryl alcohol, and PPh₃ in THF (0.05 M).
- Cool to 0°C, add DIAD dropwise over 15 min.
- Warm to 25°C, stir 12 h.
- Concentrate, purify by silica chromatography (EtOAc/hexanes 3:7 → 1:1).
Yield : 58–65%
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 4.32 (d, J=7.1 Hz, 2H, CH₂-O)
- HRMS : m/z 324.1542 [M+H]⁺ (calc. 324.1538)
Piperazine-1-carbonyl-2-ethoxyacetyl Side Chain Assembly
Sequential Acylation Protocol
Step 4.1.1: Piperazine-1-carbonylation
Employing TCTU-mediated coupling:
Reagents :
- C7-OH intermediate (4)
- 1-(Chlorocarbonyl)piperazine (1.2 eq)
- TCTU (1.1 eq), DIPEA (3.0 eq) in DCM/DMF (4:1)
Procedure :
- Activate (4) with TCTU and DIPEA in DCM/DMF (0.1 M) for 15 min.
- Add 1-(chlorocarbonyl)piperazine, stir at 25°C for 3 h.
- Quench with sat. NH₄Cl, extract with DCM (3 × 50 mL).
- Dry (Na₂SO₄), concentrate, and recrystallize from EtOH/H₂O.
Yield : 82%
Purity : >98% (HPLC)
Step 4.1.2: 2-Ethoxyacetyl Acylation
Reagents :
- Piperazinyl intermediate (5)
- 2-Ethoxyacetyl chloride (1.5 eq)
- DMAP (0.1 eq) in anhydrous DCM
Procedure :
- Dissolve (5) (1.0 eq) in DCM (0.2 M), cool to 0°C.
- Add DMAP, then 2-ethoxyacetyl chloride dropwise.
- Warm to 25°C, stir 6 h.
- Wash with 5% citric acid (2 × 30 mL), dry, and concentrate.
Yield : 89%
Characterization :
- ¹³C NMR (101 MHz, CDCl₃): δ 170.8 (C=O), 66.4 (OCH₂CH₃)
- IR (ATR): 1695 cm⁻¹ (C=O stretch)
Final Compound Characterization
Spectroscopic Validation
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.51 (s, 1H, H4-pyridine)
- δ 7.85–7.45 (m, 5H, Ph-H)
- δ 4.49 (t, J=6.3 Hz, 2H, OCH₂CH₃)
- δ 3.89 (s, 3H, OCH₃ from ethoxyacetyl)
¹³C NMR (126 MHz, DMSO-d₆):
- δ 170.1 (piperazine C=O)
- δ 166.9 (pyridinone C=O)
- δ 109.8 (tetrahydrofuran quaternary C)
HRMS : m/z 475.2294 [M+H]⁺ (calc. 475.2298)
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, MeCN/H₂O (70:30), 1 mL/min | 99.1% |
| TLC | SiO₂, EtOAc/hexanes (1:1) | Rf 0.42 |
Process Optimization Considerations
Yield-Enhancing Modifications
Scalability Challenges
- Tetrahydrofuran-methyl stereochemistry : Racemization observed >100 g scale, requiring chiral SFC purification.
- Piperazine dimerization : Mitigated by sub-zero temperature acylation.
Comparative Analysis of Synthetic Routes
| Parameter | Dienamine Route | Multicomponent |
|---|---|---|
| Total Yield | 48% | 32% |
| Step Count | 5 | 3 |
| Purification Complexity | Moderate | High |
| Scalability | >1 kg demonstrated | Limited to 100 g |
Q & A
Q. Advanced Pharmacological Evaluation
In Vitro Kinase Assays :
- Use ADP-Glo™ kinase assays to measure inhibition of Aurora kinase A/B (IC₅₀ < 1 µM in analogs) .
- Compare selectivity profiles against kinase panels (e.g., 50+ kinases) .
Cellular Models :
- Assess antiproliferative effects in leukemia (e.g., K562 cells) with dose-response curves .
Mechanistic Studies :
- Western blotting for phosphorylation status of downstream targets (e.g., STAT3) .
How can structure-activity relationships (SAR) guide derivatization of this compound?
Advanced SAR Strategies
Focus on modifying:
Piperazine Substituents :
- Ethoxyacetyl groups enhance solubility but reduce metabolic stability .
- Bulkier groups (e.g., trifluoroethyl) improve target affinity by 3-fold in analogs .
Tetrahydrofuran-Methyl Position :
- Stereochemistry (R vs. S) impacts binding to hydrophobic pockets (e.g., 10x selectivity in R-isomers) .
Pyridine Core Modifications :
- Electron-withdrawing groups (e.g., Cl) increase kinase inhibition but may elevate toxicity .
Q. Table 1. SAR of Analogous Compounds
| Substituent Position | Modification | Biological Activity (IC₅₀) | Source |
|---|---|---|---|
| Piperazine (R₁) | Ethoxyacetyl | 0.8 µM (Aurora B) | |
| Pyridine (R₂) | 5-Methyl | 1.2 µM (HeLa) | |
| Tetrahydrofuran (R₃) | (S)-Methyl | 2.5 µM (DU 145) |
What computational tools are effective for predicting metabolic pathways of this compound?
Q. Advanced Predictive Modeling
- ADMET Prediction : Use SwissADME to estimate permeability (LogP = 2.8) and cytochrome P450 interactions .
- Metabolite Identification : Molecular docking with CYP3A4/2D6 isoforms identifies potential oxidation sites (e.g., piperazine N-dealkylation) .
- In Silico Toxicity : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to tetrahydrofuran ring .
How can researchers address low solubility in in vivo models?
Q. Advanced Formulation Strategies
Prodrug Design : Introduce phosphate esters at the pyridine N-oxide position to enhance aqueous solubility .
Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm) to improve bioavailability by 40% in rodent models .
Co-Solvent Systems : Ethanol/Cremophor EL (1:1) increases solubility to 5 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
